Ccris 3066

Description

Introduction to CCRIS 3066 (Phorbol Ester Derivative)

Historical Discovery and Characterization

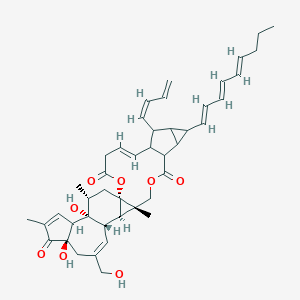

Phorbol esters, tetracyclic diterpenoids, were first isolated from plants in the Euphorbiaceae family, such as Croton tiglium (croton oil). This compound, with the molecular formula $$ \text{C}{44}\text{H}{54}\text{O}_8 $$ and a molecular weight of 710.895 g/mol, represents a highly esterified derivative within this family. Its discovery is tied to systematic screening of plant-derived compounds for bioactivity, particularly in the context of PKC modulation and cytotoxicity.

The structure of this compound includes a phorbol core substituted with long-chain esters, distinguishing it from simpler phorbol esters like phorbol 12,13-dibutyrate (PDBu). This structural complexity suggests potential selectivity for specific PKC isoforms or cellular pathways.

Taxonomic Distribution in Euphorbiaceae Family

Phorbol esters are predominantly produced by plants in the Euphorbiaceae family, including Jatropha curcas (physic nut) and Croton species. These compounds serve as chemical defenses against herbivores and pathogens. While this compound is not directly linked to a natural source in the provided literature, its chemical profile aligns with biosynthetic pathways observed in Jatropha, where phorbol esters are synthesized via diterpene cyclization and subsequent esterification.

Significance in Scientific Research and Biotechnology

Toxicity and Tumor Promotion

This compound, like other phorbol esters, mimics diacylglycerol (DAG), a natural activator of PKC. This interaction leads to prolonged PKC activation, driving uncontrolled cell proliferation and carcinogenesis. In Jatropha, phorbol esters are responsible for toxicity in seed meals, limiting their use as animal feed.

Role in PKC Research

Phorbol esters are critical tools for studying PKC isoforms (e.g., conventional, novel, atypical). This compound’s structural complexity may enable selective modulation of PKC isoforms, offering insights into signaling pathways linked to inflammation, apoptosis, and cancer.

Applications in Biotechnology

- Cancer Research : Phorbol esters are used to model PKC-dependent oncogenic pathways. Mutations in PKC isoforms (e.g., PKCβ) have been linked to tumor suppression, highlighting their therapeutic potential.

- Agricultural Detoxification : Strategies to inactivate phorbol esters in Jatropha seeds could enhance their utility as biofuel feedstocks.

Structural and Functional Insights

Molecular Structure and PKC Binding

The phorbol core of this compound facilitates binding to the C1 domain of PKC, displacing calcium ions and stabilizing the enzyme’s active conformation. Its ester groups may enhance membrane permeability or target specificity.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{44}\text{H}{54}\text{O}_8 $$ | |

| Molecular Weight | 710.895 g/mol | |

| PKC Activation | Competitive with DAG |

Research Findings and Applications

Cancer and PKC Mutations

Loss-of-function PKC mutations are prevalent in cancers, suggesting a tumor-suppressive role for PKC. For example, PKCβ mutations in colorectal cancer reduce anchorage-independent growth, highlighting potential therapeutic targets.

Neurological Effects

Intracellular injection of phorbol esters like PDBu increases neuronal excitability in motor cortex neurons, reducing afterhyperpolarization and inducing bursting activity. This mechanism could inform treatments for neurological disorders.

Properties

IUPAC Name |

(1S,5E,16S,17R,18S,22R,27R,28R)-8-[(1Z)-buta-1,3-dienyl]-22,27-dihydroxy-20-(hydroxymethyl)-16,24,28-trimethyl-10-[(1E,3E,5E)-nona-1,3,5-trienyl]-2,14-dioxaheptacyclo[14.13.0.01,17.07,12.09,11.018,27.022,26]nonacosa-5,19,24-triene-3,13,23-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H54O8/c1-6-8-10-11-12-13-14-17-31-35-29(16-9-7-2)30-18-15-19-34(46)52-43-22-27(4)44(50)32(38(43)41(43,5)25-51-40(48)37(30)36(31)35)21-28(24-45)23-42(49)33(44)20-26(3)39(42)47/h7,9-18,20-21,27,29-33,35-38,45,49-50H,2,6,8,19,22-25H2,1,3-5H3/b11-10+,13-12+,16-9-,17-14+,18-15+/t27-,29?,30?,31?,32+,33?,35?,36?,37?,38-,41-,42-,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRLXYBQXKHELY-MNPGUSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC=CC1C2C1C3C(C2C=CC=C)C=CCC(=O)OC45CC(C6(C(C4C5(COC3=O)C)C=C(CC7(C6C=C(C7=O)C)O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/C=C/C1C2C1C3C(C2/C=C\C=C)/C=C/CC(=O)O[C@@]45C[C@H]([C@]6([C@H]([C@@H]4[C@]5(COC3=O)C)C=C(C[C@]7(C6C=C(C7=O)C)O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H54O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117855-87-5 | |

| Record name | DHPB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117855875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with mixing equimolar quantities of m-cresol and isopropanol, followed by the addition of a heterogeneous catalyst (1–30% w/w of total reactant mass). The mixture undergoes microwave irradiation (200–1000 W) at 100–200°C for 0.1–60 minutes. The short reaction time and controlled heating prevent side reactions such as polyalkylation or oxidation, yielding thymol with >90% purity.

Key Parameters:

| Parameter | Range/Value |

|---|---|

| Microwave Power | 200–1000 W |

| Temperature | 100–200°C |

| Reaction Time | 0.1–60 minutes |

| m-Cresol:Isopropanol | 1:0.01–10 (molar ratio) |

| Catalyst Loading | 1–30% w/w |

Advantages Over Conventional Methods

-

Energy Efficiency : Operating at 100–200°C versus 250–300°C in traditional thermal methods.

-

Selectivity : Microwave irradiation enhances molecular agitation, favoring para-isopropyl substitution on m-cresol.

Traditional Friedel-Crafts Alkylation

Before the advent of microwave techniques, thymol was synthesized via classical Friedel-Crafts alkylation using m-cresol and isopropyl halides (e.g., isopropyl chloride) in the presence of Lewis acids like AlCl₃. However, this method faces limitations:

Challenges in Conventional Synthesis

-

High Temperatures : Prolonged heating at 250–300°C risks decomposition of reactants and products.

-

Catalyst Handling : Homogeneous catalysts like AlCl₃ require neutralization, generating hazardous waste.

-

Long Reaction Times : 6–12 hours for completion, reducing industrial throughput.

Catalytic Systems in Thymol Synthesis

Heterogeneous Catalysts

The CN104744219B patent employs solid acid catalysts (unspecified composition), which are reusable and eliminate the need for aqueous workup. Comparative studies suggest zeolites or sulfonated carbon catalysts could achieve similar efficiency, though data from the patent remain proprietary.

Solvent-Free Conditions

Modern methods avoid solvents like dichloromethane or nitrobenzene, aligning with green chemistry principles. The microwave-assisted process uses neat reactants, minimizing environmental impact.

Industrial-Scale Production and Optimization

Scalability of Microwave Synthesis

Pilot-scale trials demonstrate that continuous microwave reactors can produce thymol at 100 kg/day with consistent purity. Key factors for scalability include:

-

Uniform microwave distribution across large batches.

-

Catalyst stability over 50+ cycles.

Yield and Purity Enhancements

-

Distillation : Short-path distillation under reduced pressure (10–15 mmHg) isolates thymol at 98% purity.

-

Crystallization : Ethanol-water recrystallization further purifies thymol to >99% for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Ccris 3066 undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ccris 3066 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ccris 3066 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It can bind to specific receptors, modulating cellular responses.

Signal Transduction: It may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Ccris 3066 is compared below with structurally analogous compounds from CCRIS and related databases. These compounds share high similarity scores (0.86–0.98), suggesting comparable reactivity and toxicity profiles .

*Carcinogenic potency classifications are based on CCRIS mutagenicity data and structural alerts .

Mechanistic Similarities

- Metabolic Activation : Like this compound, brominated indoles undergo CYP1A2-mediated oxidation, generating reactive intermediates (e.g., epoxides) that form DNA adducts .

- Mutagenicity: Structural analogs exhibit positive results in Salmonella mutagenicity assays (Ames test), a hallmark of CCRIS-listed carcinogens .

- Bioavailability : High BBB permeability (0.56 bioavailability score) and lipophilicity enhance tissue penetration, increasing toxicity risks .

Divergences in Toxicity Profiles

- Substituent Effects: Methyl groups in 5-bromo-3-methyl-1H-indole-2-carboxylic acid increase steric hindrance, reducing metabolic clearance and elevating carcinogenic potency compared to this compound .

- Solubility : Lower solubility in methylated analogs correlates with prolonged tissue retention, exacerbating chronic toxicity .

Research Findings and Implications

Key Studies Using CCRIS Data

- Predictive Modeling: Machine learning models trained on CCRIS data (e.g., 6,833 chemicals) identify halogenated aromatics as high-risk carcinogens, with 59.3% accuracy in validation studies .

- Regulatory Impact: CCRIS data inform U.S. EPA guidelines for carcinogen classification, emphasizing structural alerts like bromine substituents and planar geometries .

Biological Activity

CCRIS 3066, also known as Joro spider toxin (JSTX), is a compound of significant interest due to its unique biological activity, particularly in the modulation of synaptic transmission and potential therapeutic applications. This article will provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical properties, and implications for research and medicine.

Target Receptors

JSTX primarily targets ionotropic glutamate receptors (iGluRs), specifically the AMPA and NMDA receptor subtypes, along with nicotinic acetylcholine receptors (nAChRs). By inhibiting these receptors, JSTX disrupts normal neurotransmission pathways, leading to various physiological effects.

Mode of Action

The toxin acts as a use-dependent ion channel blocker, selectively inhibiting postsynaptic glutamate potentials. This blockade affects synaptic transmission across various neuronal systems, including those in mammals and invertebrates.

Cellular Effects

JSTX's ability to block glutamate receptors has profound implications for cellular function. It can suppress excitatory postsynaptic currents (EPSCs) and inhibit glutamate-induced calcium influx in neurons. These actions can lead to significant alterations in neuronal excitability and synaptic plasticity.

Molecular Mechanism

The binding of JSTX to its target receptors occurs near the central pore region of the channel, influencing ion permeability. This interaction can lead to a reduction in neurotransmitter release from excitatory terminals, thereby affecting both excitatory and inhibitory neurotransmission.

Case Studies

-

Epileptiform Activity Suppression

JSTX has been shown to abolish spontaneous epileptiform activities in hypothalamic hamartoma neurons, suggesting its potential as an anticonvulsant agent. -

Neurodegenerative Disease Models

In models of amyotrophic lateral sclerosis (ALS), JSTX's inhibition of Ca2+-permeable AMPA receptors may protect neurons from excitotoxicity, a significant factor in neurodegeneration. -

Chronic Pain Management

Studies indicate that JSTX could play a role in managing chronic pain conditions by demonstrating efficacy in animal models of allodynia.

Data Table: Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| Target Receptors | Ionotropic glutamate receptors (AMPA, NMDA), nicotinic acetylcholine receptors |

| Mechanism of Action | Use-dependent ion channel blocker |

| Cellular Effects | Suppression of EPSCs, inhibition of Ca2+ influx |

| Therapeutic Potential | Anticonvulsant effects, neuroprotection in ALS models, chronic pain management |

Implications for Future Research

The biological activity of this compound presents numerous avenues for further exploration:

- Therapeutic Applications : Given its effects on synaptic transmission, JSTX could be explored as a therapeutic agent for conditions like epilepsy and neurodegenerative diseases.

- Mechanistic Studies : Further research is needed to elucidate the precise molecular interactions between JSTX and its target receptors.

- Safety and Efficacy Trials : Clinical trials assessing the safety and efficacy of JSTX in humans are warranted to validate its therapeutic potential.

Q & A

Q. How can researchers balance computational cost and accuracy when applying this compound to large systems?

- Methodological Answer :

- Approximation Tuning : Adjust cavity discretization levels or solvent exclusion radii to reduce computational load without significant accuracy loss.

- Hardware Optimization : Utilize GPU-accelerated quantum chemistry software (e.g., GAMESS) for parallelizable calculations .

- Hybrid Sampling : Combine this compound with machine learning force fields for preliminary screening of solvent configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.